molecular formula C11H11BrN2O2S B2986019 Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide CAS No. 89401-56-9

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide

Cat. No.: B2986019
CAS No.: 89401-56-9
M. Wt: 315.19
InChI Key: JLGNQQXLHJQKDS-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is a heterocyclic compound that features a pyridine ring fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the reaction of 4-bromoacetophenone with vetraldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide exerts its effects is not fully understood. it is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds such as sulfapyridine and other pyridine-based antibiotics share structural similarities and biological activities.

    Thiazole Derivatives: Thiazole-based compounds like thiamine (vitamin B1) and various thiazole antibiotics also exhibit similar properties.

Uniqueness

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8;/h3-7H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGNQQXLHJQKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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